molecular formula C14H24O2Si B101902 Trimethyl(5-phenoxypentoxy)silane CAS No. 16654-53-8

Trimethyl(5-phenoxypentoxy)silane

Cat. No.: B101902
CAS No.: 16654-53-8
M. Wt: 252.42 g/mol
InChI Key: OBSNIYNEMYNGGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethyl(5-phenoxypentoxy)silane is an organosilicon compound characterized by a phenoxypentoxy group attached to a trimethylsilane moiety. Its molecular structure combines the hydrophobic properties of the silane group with the aromatic and ether functionalities of the phenoxypentoxy chain.

Properties

CAS No.

16654-53-8

Molecular Formula

C14H24O2Si

Molecular Weight

252.42 g/mol

IUPAC Name

trimethyl(5-phenoxypentoxy)silane

InChI

InChI=1S/C14H24O2Si/c1-17(2,3)16-13-9-5-8-12-15-14-10-6-4-7-11-14/h4,6-7,10-11H,5,8-9,12-13H2,1-3H3

InChI Key

OBSNIYNEMYNGGD-UHFFFAOYSA-N

SMILES

C[Si](C)(C)OCCCCCOC1=CC=CC=C1

Canonical SMILES

C[Si](C)(C)OCCCCCOC1=CC=CC=C1

Synonyms

5-[(Trimethylsilyl)oxy]pentyl(phenyl) ether

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Silanes

Substituent Variations and Structural Analogues

The following table compares Trimethyl(5-phenoxypentoxy)silane with key analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Applications/Properties Reference
This compound Not explicitly provided ~300–350 (estimated) 5-phenoxypentoxy group Likely derivatizing agent, organic synthesis N/A
Trimethyl [5-methyl-2-(1-methylethyl)phenoxy]silane Not provided Not provided Branched alkylphenoxy group Organic synthesis; peak area 8.30% in GCMS
Trimethyl [4-(1,1,3,3-tetramethylbutyl)phenoxy]silane Not provided Not provided Bulky alkylphenoxy group Derivatizing agent; peak area 39.22% in GCMS
Phenoxytrimethylsilane C₉H₁₄OSi 166.30 Simple phenoxy group Intermediate in silicone chemistry
Allyltrimethylsilane C₆H₁₂Si 112.25 Allyl group Reagent in hydrosilylation reactions
Ethoxy[tris(pentafluorophenyl)]silane C₂₀H₅F₁₅OSi 590.30 Fluorinated aryl groups High thermal stability; electron-deficient
Key Observations:
  • Substituent Effects: The 5-phenoxypentoxy chain in this compound likely enhances lipophilicity compared to Phenoxytrimethylsilane (C₉H₁₄OSi), making it more suitable for applications requiring solubility in non-polar matrices .
  • Chromatographic Performance: The higher GCMS peak area (39.22%) of Trimethyl [4-(1,1,3,3-tetramethylbutyl)phenoxy]silane suggests superior volatility or derivatization efficiency compared to its analogues .
  • Fluorinated Analogues : Ethoxy[tris(pentafluorophenyl)]silane (C₂₀H₅F₁₅OSi) exhibits distinct electronic properties due to fluorine's electron-withdrawing effects, enabling applications in catalysis or materials science where stability under harsh conditions is critical .

Reactivity and Stability

  • Fluorinated vs. Non-Fluorinated: Fluorinated silanes (e.g., Ethoxy[tris(pentafluorophenyl)]silane) exhibit enhanced thermal and oxidative stability compared to non-fluorinated counterparts, but their synthesis is more complex due to fluorine's reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.